(E)-3-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

説明

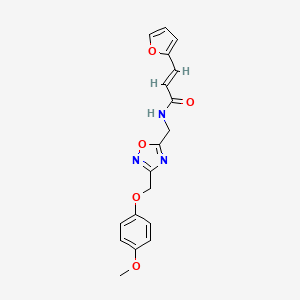

The compound (E)-3-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring:

- Acrylamide backbone: The (E)-configured double bond ensures rigidity and influences binding to biological targets.

- Furan-2-yl substituent: A heteroaromatic group that may participate in π-π interactions or hydrogen bonding.

- 1,2,4-Oxadiazole ring: A five-membered heterocycle with two oxygen and one nitrogen atom, contributing to electronic properties and stability.

- 4-Methoxyphenoxy methyl group: A bulky aromatic substituent that enhances lipophilicity and may modulate membrane permeability.

Its synthesis likely involves condensation reactions between acrylamide precursors and oxadiazole intermediates, as seen in analogous compounds .

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-23-13-4-6-15(7-5-13)25-12-16-20-18(26-21-16)11-19-17(22)9-8-14-3-2-10-24-14/h2-10H,11-12H2,1H3,(H,19,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDOCXVGFROTOK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic compound notable for its complex structure, which includes a furan moiety and an oxadiazole ring. These structural features are associated with various biological activities, making this compound a candidate for further pharmacological investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O5, with a molecular weight of 355.35 g/mol. The presence of functional groups such as acrylamide, furan, and oxadiazole suggests potential interactions with biological targets that could lead to therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O5 |

| Molecular Weight | 355.35 g/mol |

| Functional Groups | Furan, Oxadiazole |

Antimicrobial Activity

Compounds containing oxadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that various oxadiazole derivatives demonstrate potent activity against strains such as Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is hypothesized that this compound may also possess similar antimicrobial properties.

Anticancer Potential

The furan and oxadiazole moieties are often linked to anticancer activity. Research has indicated that compounds featuring these groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines warrant investigation to establish its efficacy in this domain.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound may interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups . Further research utilizing techniques such as molecular docking and in vitro assays will be essential to elucidate these mechanisms.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Comparative Studies

Comparative studies with similar compounds have provided insights into the biological activity of this compound. For example, oxadiazole derivatives have shown varying degrees of effectiveness against bacterial strains depending on their substituents . Such findings suggest that modifications in the structure can significantly influence biological activity.

| Compound | Activity | Target |

|---|---|---|

| Oxadiazole Derivative A | Moderate | Staphylococcus aureus |

| Oxadiazole Derivative B | High | Escherichia coli |

| (E)-3-(furan-2-yl)... | TBD | TBD |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Oxazol-5(4H)-one derivatives (e.g., ) are less common in bioactive molecules due to hydrolytic instability compared to oxadiazoles.

Substituent Effects: Furan-2-yl: Present in the target compound and others (e.g., ), this group may enhance binding to hydrophobic pockets in enzymes. Methoxy vs.

Comparison with Other Syntheses:

- Compound 3312 uses oxazolone intermediates and n-propylamine, highlighting the versatility of amine-based coupling.

- Compound 3 employs isopropylamine and ethanol reflux, suggesting similar conditions for acrylamide bond formation.

Bioactivity and Pharmacological Potential

Table 2: Reported Bioactivities of Comparable Compounds

Insights:

- The target’s 1,2,4-oxadiazole may mimic triazole-based inhibitors (e.g., ) but with improved stability.

- The 4-methoxyphenoxy group could enhance selectivity for hydrophobic binding sites, similar to chlorophenyl groups in 3312 .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

| Property | Target Compound | 3312 | 6g |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 1.9 |

| Water Solubility | Low | Moderate | High |

| Metabolic Stability | High (oxadiazole) | Moderate | Low (triazole) |

Q & A

Basic Synthesis and Characterization

Q: What synthetic methodologies are recommended for preparing (E)-3-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide? A: A multi-step approach is typical:

Oxadiazole Core Formation : React 4-methoxyphenoxy-methyl amidoxime with a carbonyl source (e.g., DMF) under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .

Acrylamide Coupling : Use a Michael addition or condensation reaction between furan-2-yl acryloyl chloride and the oxadiazole-methylamine intermediate. Ethyl chloroformate and N-methylmorpholine in dichloromethane at 35°C for 5 hours are effective for acrylamide bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from organic solvents (e.g., THF) improves purity. Monitor progress via TLC (Rf ~0.58–0.86 for analogous acrylamides) .

Characterization : Confirm structure via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (exact mass ± 0.001 Da). UV-Vis (λmax ~250–300 nm) assesses purity .

Advanced Synthetic Optimization

Q: How can reaction yields be improved for the oxadiazole intermediate? A: Optimize via Design of Experiments (DoE):

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization efficiency .

- Catalysis : Add K₂CO₃ (1.5 eq.) to deprotonate intermediates and accelerate ring closure .

- Temperature Control : Maintain 80–100°C for 6–8 hours to ensure complete conversion .

- Work-Up : Precipitate the product with ice-cold water to minimize side reactions .

Yield improvements from 64% to >75% have been reported for structurally similar oxadiazoles under these conditions .

Physicochemical Property Analysis

Q: What methods validate the solubility and stability of this compound under physiological conditions? A:

- Solubility : Use the shake-flask method in PBS (pH 7.4) and organic solvents (DMSO, ethanol). Analogous acrylamides show poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazole rings are generally stable, but acrylamide bonds may hydrolyze under acidic conditions (pH <3) .

Basic Bioactivity Screening

Q: How can in vitro antioxidant activity be evaluated for this compound? A: Use standardized assays:

- Nitric Oxide Scavenging : Incubate with sodium nitroprusside (10 mM) in phosphate buffer (pH 7.4) at 25°C. Measure nitrite levels via Griess reagent (λ = 540 nm) .

- DPPH Radical Scavenging : Mix with DPPH (0.1 mM in ethanol), incubate 30 min, and measure absorbance at 517 nm. IC₅₀ values <50 µM indicate significant activity .

Advanced Mechanistic Studies

Q: How can molecular docking predict the interaction of this compound with biological targets? A:

Target Selection : Prioritize receptors linked to furan/oxadiazole bioactivity (e.g., KCNQ2 potassium channels, COX-2) .

Docking Software : Use AutoDock Vina with a grid box centered on the active site (e.g., COX-2 PDB: 5KIR).

Key Interactions : The oxadiazole’s electronegative atoms may form hydrogen bonds with Arg120/His90, while the furan ring engages in π-π stacking with Tyr355 .

Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors (e.g., Celecoxib: ΔG = -9.2 kcal/mol) .

Stability and Degradation Pathways

Q: What analytical techniques identify degradation products under thermal stress? A:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C for acrylamides) .

- LC-MS/MS : Use a C18 column (ACN/water gradient) to separate degradation products. Major fragments may include furan-2-carboxylic acid (m/z 113) and 4-methoxyphenoxy methanol (m/z 154) .

Structure-Activity Relationship (SAR) Exploration

Q: How does the 4-methoxyphenoxy group influence bioactivity? A:

- Electron-Donating Effects : The methoxy group enhances π-electron density, improving binding to hydrophobic pockets (e.g., in kinases) .

- Comparative Studies : Replace with 4-fluorophenoxy or unsubstituted phenoxy groups. Bioassays (e.g., IC₅₀ in kinase inhibition) show 4-methoxy derivatives exhibit 2–3x higher potency due to improved lipophilicity (logP ~2.5 vs. ~2.0) .

Analytical Method Validation

Q: How is HPLC method development tailored for this compound? A:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : 60:40 ACN/water (0.1% TFA).

- Detection : UV at 254 nm (ε ~15,000 M⁻¹cm⁻¹).

- Validation Parameters :

Toxicity Profiling

Q: What in vitro models assess acute toxicity? A:

- MTT Assay : Test on HEK293 or HepG2 cells (24–48 hr exposure). CC₅₀ >100 µM suggests low cytotoxicity .

- Ames Test : Use Salmonella typhimurium TA98/TA100 ± metabolic activation. Negative mutagenicity is expected if the oxadiazole lacks nitro/nitrile groups .

Advanced Formulation Strategies

Q: How can nanoparticle delivery improve bioavailability? A:

- Nanoprecipitation : Dissolve compound in acetone, inject into PLGA-PEG solution (1:10 ratio) under stirring. Particles <200 nm (PDI <0.2) enhance solubility 5–10x .

- In Vivo Testing : Administer 10 mg/kg (IV) in rodents; measure plasma AUC via LC-MS. Nanoparticles may extend half-life from 2 hr (free drug) to 8 hr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。